Bisaramil hydrochloride

Description

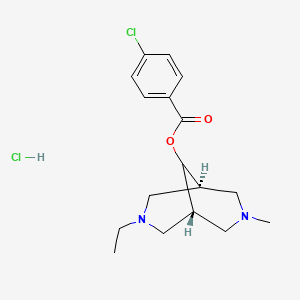

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

96480-44-3 |

|---|---|

Formule moléculaire |

C17H24Cl2N2O2 |

Poids moléculaire |

359.3 g/mol |

Nom IUPAC |

[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H/t13-,14+,16?; |

Clé InChI |

WLBQWCHCDDUUCW-DNCNHEBUSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bisaramil; NK-1556; NK 1556; NK1556; RGH-2957; RGH 2957; RGH2957. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bisaramil Hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil hydrochloride is a potent antiarrhythmic agent demonstrating both Class I and Class IV activities. Its unique chemical structure, centered on a 3,7-diazabicyclo[3.3.1]nonane core, confers specific pharmacological properties, including sodium and calcium channel blocking capabilities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and for key pharmacological assays are presented, alongside structured data and visualizations to facilitate understanding and further research.

Chemical Structure and Properties

This compound is the hydrochloride salt of the compound (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818). The core of the molecule is a rigid bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.

Chemical Structure:

-

IUPAC Name: (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride

-

Synonyms: Bisaramil HCl, NK-1556, RGH-2957

-

CAS Number: 96480-44-3

-

Molecular Formula: C₁₇H₂₄Cl₂N₂O₂

-

Molecular Weight: 359.29 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄Cl₂N₂O₂ | |

| Molecular Weight | 359.29 g/mol | |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Calculated pKa (basic) | 9.42 | |

| Calculated LogP | 2.80 |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound involves a multi-step process commencing with the construction of the core 3,7-diazabicyclo[3.3.1]nonane ring system, followed by functional group manipulations to introduce the ethyl and methyl substituents, esterification, and final salt formation. A plausible synthetic pathway is outlined below.

Synthesis Pathway

The overall synthetic strategy can be visualized as a three-stage process:

-

Formation of the Bispidinone Core: Typically achieved through a double Mannich reaction.

-

Reduction and Functionalization: Reduction of the ketone and introduction of the specific N-alkyl groups.

-

Esterification and Salt Formation: Coupling of the functionalized bispidinol (B1255552) with 4-chlorobenzoic acid and subsequent conversion to the hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, illustrative protocols for the key synthetic steps. Note that specific reaction conditions may require optimization.

Protocol 2.2.1: Synthesis of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

This procedure is adapted from the general principles of the Mannich reaction for the synthesis of bispidinones.

-

Reaction Setup: To a solution of N-ethyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (2.2 equivalents) and methylamine (B109427) hydrochloride (1.1 equivalents).

-

Reaction: Stir the mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2.2.2: Reduction of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

-

Reaction Setup: Dissolve the synthesized bispidinone (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol, 3-methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.

Protocol 2.2.3: Esterification and Hydrochloride Salt Formation

-

Esterification: Dissolve the synthesized alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C and add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Bisaramil free base by column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Pharmacological Profile

Bisaramil is a potent antiarrhythmic agent with a dual mechanism of action, acting as both a sodium channel blocker (Class I) and a calcium channel blocker (Class IV).

Mechanism of Action

Bisaramil's antiarrhythmic effects stem from its ability to modulate cardiac ion channels. It blocks the fast sodium current, which slows the upstroke of the cardiac action potential and reduces the speed of conduction. Additionally, it inhibits L-type calcium channels, leading to a decrease in sinoatrial and atrioventricular nodal conduction and a reduction in myocardial contractility.

Caption: Signaling pathway of Bisaramil's antiarrhythmic action.

Preclinical Efficacy

Preclinical studies in various animal models have demonstrated the antiarrhythmic efficacy of this compound.

| Animal Model | Arrhythmia Induction | Effective Dose Range (i.v.) | Reference |

| Rat | Chloroform-induced | 0.1 - 2 mg/kg | [2] |

| Mouse | Aconitine-induced | 0.1 - 2 mg/kg | [2] |

| Guinea Pig | Ouabain-induced | 0.1 - 2 mg/kg | [2] |

| Dog | Coronary ligation-induced | 0.1 - 2 mg/kg | [2] |

Table 2: Antiarrhythmic Activity of this compound in Animal Models

| Species | Route of Administration | Therapeutic Index | Reference |

| Rat | Intravenous (i.v.) | 19.6 | [2] |

| Rat | Oral (p.o.) | 46.5 | [2] |

| Dog | Intravenous (i.v.) | 5.0 | [2] |

| Dog | Oral (p.o.) | 15.5 | [2] |

Table 3: Therapeutic Index of this compound

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for inducing arrhythmias in animal models to evaluate the efficacy of antiarrhythmic drugs like Bisaramil.

Protocol 3.3.1: Chloroform-Induced Arrhythmia in Rats

-

Animal Preparation: Anesthetize male Wistar rats with a suitable anesthetic (e.g., urethane).

-

Drug Administration: Administer this compound or vehicle intravenously via a cannulated jugular vein.

-

Arrhythmia Induction: After a set period, induce arrhythmia by administering chloroform (B151607) via inhalation until the onset of ventricular fibrillation, as monitored by electrocardiogram (ECG).

-

Endpoint: The primary endpoint is the prevention or delay in the onset of arrhythmias in the drug-treated group compared to the control group.

Protocol 3.3.2: Aconitine-Induced Arrhythmia in Mice

-

Animal Preparation: Use male albino mice.

-

Drug Administration: Administer this compound or vehicle intraperitoneally.

-

Arrhythmia Induction: After a predetermined time, administer a lethal dose of aconitine (B1665448) intravenously.

-

Endpoint: Record the time to the onset of ventricular tachycardia and ventricular fibrillation. An effective antiarrhythmic agent will significantly prolong these times.

Protocol 3.3.3: Ouabain-Induced Arrhythmia in Guinea Pigs

-

Animal Preparation: Anesthetize guinea pigs and monitor ECG.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Arrhythmia Induction: Infuse ouabain (B1677812) at a constant rate until the appearance of characteristic ECG changes indicative of arrhythmia (e.g., ventricular premature beats, ventricular tachycardia).

-

Endpoint: The dose of ouabain required to induce arrhythmia is determined. A higher required dose in the treated group indicates antiarrhythmic activity.[3]

Protocol 3.3.4: Coronary Ligation-Induced Arrhythmia in Dogs

-

Animal Preparation: Anesthetize mongrel dogs and perform a thoracotomy to expose the heart.

-

Arrhythmia Induction: Ligate a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent arrhythmias.

-

Drug Administration: Administer this compound or vehicle intravenously before or after coronary ligation.

-

Endpoint: Monitor the incidence and severity of arrhythmias over several hours. The reduction in arrhythmic events is a measure of drug efficacy.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined chemical structure and a dual mechanism of action. The synthesis, while multi-step, relies on established chemical transformations. Its efficacy has been demonstrated in a range of preclinical models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.

References

An In-depth Technical Guide to the Mechanism of Action of Bisaramil Hydrochloride on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent demonstrating a complex mechanism of action primarily centered on the modulation of ion channel function. Classified as a Class I antiarrhythmic, its principal effect is the blockade of voltage-gated sodium (Na+) channels, exhibiting a notable preference for cardiac isoforms. This blockade is characterized by both tonic and frequency-dependent (use-dependent) mechanisms. Furthermore, Bisaramil influences other key ion channels, including L-type calcium (Ca2+) and delayed rectifier potassium (K+) channels, contributing to its overall electrophysiological profile. This technical guide provides a comprehensive overview of the molecular interactions of Bisaramil with these ion channels, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms and the workflows used to elucidate them.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Bisaramil's primary antiarrhythmic effect stems from its interaction with voltage-gated sodium channels, the fundamental drivers of cardiac myocyte depolarization. The blockade exerted by Bisaramil is not static; rather, it is dependent on the conformational state of the Na+ channel (resting, open, or inactivated) and the frequency of channel activation.

Tonic and Frequency-Dependent Blockade

Bisaramil produces a concentration-dependent tonic block of the Na+ current.[1][2] This form of blockade occurs when the channel is in the resting state. However, its inhibitory effect is significantly potentiated with increased stimulation frequency, a phenomenon known as use-dependent or phasic block.[1][2] This suggests that Bisaramil has a higher affinity for the open and/or inactivated states of the Na+ channel. The marked frequency-dependent block of heart channels is a key feature of Bisaramil's action.[2]

Modulation of Channel Gating Properties

In addition to direct channel pore occlusion, Bisaramil modulates the gating kinetics of Na+ channels. It induces a concentration-dependent shift in the voltage-dependence of inactivation towards more hyperpolarized potentials.[1][2] This means that at a given membrane potential, a larger fraction of Na+ channels will be in the inactivated, non-conductive state in the presence of Bisaramil. The recovery from this drug-induced inactivation is also delayed.[1][2]

Effects on Other Ion Channels

While the blockade of Na+ channels is its primary mechanism, Bisaramil also exerts effects on other ion channels, which contributes to its overall antiarrhythmic profile and distinguishes it from other Class I agents.

Calcium (Ca2+) Channel Blockade

Bisaramil has been shown to depress the L-type calcium current. This action can contribute to the shortening of the action potential duration observed in some cardiac tissues.

Potassium (K+) Channel Blockade

Bisaramil also affects the delayed outward potassium currents. This inhibition of repolarizing K+ currents can counteract the action potential shortening effect of Ca2+ channel blockade, resulting in a complex and tissue-specific modulation of the action potential duration.

Quantitative Data on Ion Channel Modulation

The following tables summarize the available quantitative data on the effects of Bisaramil hydrochloride on various ion channels.

Table 1: Bisaramil's Effects on Voltage-Gated Sodium (Na+) Channels

| Parameter | Value | Cell Type | Comments |

| Tonic Block ED50 | ~11 µM | Rat isolated cardiac myocytes | Measured with sodium current evoked at 3-second intervals.[1] |

| Tonic Block | ~50% at 300 µM | Rat isolated cardiac myocytes | Little tonic block observed at 100 µM.[1] |

| Inactivation Curve Shift | ~10 mV hyperpolarization | Rat isolated cardiac myocytes | At a concentration of 16 µM.[1] |

| Recovery from Block (Fast Component) | τ ≈ 40 ms (B15284909) | Rat isolated cardiac myocytes | Recovery from block is biphasic.[1] |

| Recovery from Block (Slow Component) | τ ≈ 5 s | Rat isolated cardiac myocytes | Recovery from block is biphasic.[1] |

Table 2: Comparative Effects of Bisaramil on Different Na+ Channel Isoforms

| Channel Isoform | Frequency-Dependent Block | Potency (Tonic Block) |

| Cardiac | Marked | Most Potent |

| Skeletal Muscle | Mild | Less Potent than Cardiac |

| Brain | Mild | Less Potent than Cardiac |

Experimental Protocols

The characterization of Bisaramil's effects on ion channels relies on electrophysiological techniques, primarily the two-electrode voltage clamp and the whole-cell patch clamp methods.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is ideal for studying the effects of Bisaramil on specific ion channel isoforms expressed exogenously.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNA encoding the desired ion channel subunit (e.g., cardiac Na+ channel α-subunit) into the oocytes.

-

Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber perfused with a suitable external solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage protocols to elicit and measure ionic currents in the absence and presence of varying concentrations of Bisaramil.

-

Whole-Cell Patch Clamp in Isolated Cardiac Myocytes

This "gold standard" technique allows for the study of Bisaramil's effects on native ion channels in their cellular environment.

Methodology:

-

Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) via enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.

-

Seal Formation: Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp Recording:

-

Clamp the cell at a holding potential (e.g., -80 mV).

-

Apply specific voltage protocols to isolate and study different ionic currents (Na+, Ca2+, K+).

-

Perfuse the cell with an external solution containing various concentrations of Bisaramil to determine its effects.

-

Voltage Protocols for Studying Bisaramil's Na+ Channel Blockade:

-

Tonic Block:

-

Holding Potential: -120 mV (to ensure most channels are in the resting state).

-

Test Pulse: Depolarize to -20 mV for 20-50 ms.

-

Frequency: Low frequency (e.g., 0.1 Hz or less) to minimize use-dependent effects.

-

-

Frequency-Dependent (Use-Dependent) Block:

-

Holding Potential: -80 mV.

-

Pulse Train: A series of depolarizing pulses to -20 mV at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

The reduction in current amplitude during the pulse train indicates the extent of use-dependent block.

-

-

Steady-State Inactivation:

-

Holding Potential: -120 mV.

-

Pre-pulse: A series of 500 ms conditioning pre-pulses to various potentials (e.g., from -120 mV to -40 mV).

-

Test Pulse: A brief depolarization to -20 mV to measure the fraction of available channels.

-

Conclusion

This compound is a potent antiarrhythmic agent with a multi-faceted mechanism of action on cardiac ion channels. Its primary therapeutic effect is derived from the state- and frequency-dependent blockade of voltage-gated sodium channels, with a notable preference for the cardiac isoform. The additional modulation of calcium and potassium channels contributes to its unique electrophysiological profile. A thorough understanding of these interactions, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical application of Bisaramil and related compounds in the management of cardiac arrhythmias. The provided quantitative data and visual models serve as a valuable resource for researchers in the fields of pharmacology, physiology, and drug discovery.

References

The Rise and Apparent Stall of a Novel Antiarrhythmic: A Technical History of Bisaramil Hydrochloride

Budapest, Hungary - In the landscape of cardiovascular drug discovery, the journey of a compound from laboratory bench to clinical application is often fraught with challenges. Bisaramil (B1667430) hydrochloride, a novel diazabicyclonane derivative, emerged from the research laboratories of the Hungarian pharmaceutical company Gedeon Richter Plc. in the late 1980s and early 1990s as a promising antiarrhythmic agent. Exhibiting a unique dual mechanism of action, it garnered significant interest for its potential to treat a variety of cardiac rhythm disorders. This technical guide provides an in-depth exploration of the discovery and development history of Bisaramil hydrochloride, detailing its pharmacological profile, preclinical evaluation, and the current understanding of its mechanism of action.

Discovery and Preclinical Development at Gedeon Richter

Bisaramil, chemically identified as 3-methyl,7-ethyl,9alpha-(4'-chlorobenzoyloxy)-3,7-diazabicyclo[3.3.1]nonane monohydrochloride, was synthesized and developed by researchers at the Pharmacological Research Centre of the Chemical Works of Gedeon Richter Ltd. in Budapest. Early investigations positioned Bisaramil as a potent antiarrhythmic agent with a broader spectrum of activity than many existing drugs of its time.

Preclinical studies, primarily conducted in the early 1990s, revealed that Bisaramil possesses the characteristics of both Class I and Class IV antiarrhythmic drugs according to the Vaughan Williams classification. This dual action, a combination of sodium and calcium channel blockade, suggested a potential for enhanced efficacy and a favorable safety profile.

Mechanism of Action: A Dual-Pronged Approach to Arrhythmia

Bisaramil's primary mechanism of action involves the modulation of ion channels crucial for the cardiac action potential.

Class I Activity: Sodium Channel Blockade

Bisaramil demonstrates a potent, concentration-dependent tonic and frequency-dependent blockade of cardiac sodium channels.[1] This "use-dependent" block is a hallmark of Class I antiarrhythmic agents and is particularly effective in suppressing tachyarrhythmias, where the rapid heart rate enhances the drug's blocking effect. Studies on sodium channels expressed in Xenopus laevis oocytes showed that Bisaramil was more potent than the clinically used Class Ib agent, lidocaine, in blocking cardiac sodium currents.[1] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction and reducing the excitability of myocardial tissue.

Class IV Activity: Calcium Channel Blockade

In addition to its effects on sodium channels, Bisaramil exhibits calcium antagonistic properties, characteristic of Class IV antiarrhythmic drugs. It has been shown to inhibit the slow Ca2+ action potential induced by isoproterenol (B85558) in K+-depolarized muscle. This calcium channel blocking activity contributes to its negative chronotropic (heart rate slowing) and inotropic (contractility reducing) effects observed in preclinical models.

Ancillary Pharmacological Properties

Beyond its primary antiarrhythmic mechanisms, Bisaramil has been reported to possess local anesthetic properties, comparable to lignocaine (lidocaine), and the ability to inhibit the generation of free radicals.[2] This latter effect, demonstrated by its concentration-dependent inhibition of phorbol-myristate-acetate (PMA)-stimulated superoxide (B77818) generation in neutrophils, suggested a potential for cardioprotective effects independent of its antiarrhythmic action.

Preclinical Efficacy and Safety Profile

The antiarrhythmic potential of Bisaramil was extensively evaluated in a variety of animal models, consistently demonstrating its efficacy in suppressing both chemically- and ischemia-induced arrhythmias.

In Vitro Electrophysiological Studies

Investigations using isolated cardiac preparations provided the foundational understanding of Bisaramil's electrophysiological effects. In spontaneously beating guinea-pig right auricles, Bisaramil, at concentrations of 2-20 microM, dose-dependently decreased the frequency and force of contraction. It also significantly prolonged the conduction time and effective refractory period in both the auricle and ventricle.

In Vivo Arrhythmia Models

Bisaramil demonstrated significant antiarrhythmic activity in several in vivo models:

-

Chemically-Induced Arrhythmias: It was effective against arrhythmias induced by chloroform, aconitine (B1665448), adrenaline, and ouabain (B1677812) in various animal species including rats and guinea pigs.[2]

-

Ischemia-Induced Arrhythmias: In canine models of coronary ligation-induced arrhythmia, both intravenous and oral administration of Bisaramil effectively suppressed ventricular arrhythmias.[3]

-

Triggered Arrhythmias: Bisaramil was also shown to be highly effective in suppressing triggered ventricular arrhythmias in dogs, a mechanism relevant to certain clinical arrhythmias.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Species | Model | Value | Reference |

| Efficacy | ||||

| ED50 (i.v.) | Dog | Increased fibrillation threshold | ~0.2 mg/kg | [2] |

| IC50 (plasma) | Dog | Digitalis-induced arrhythmia | 0.11 µg/mL | [3] |

| IC50 (plasma) | Dog | Adrenaline-induced arrhythmia | 0.81 µg/mL | [3] |

| IC50 (plasma) | Dog | Coronary ligation-induced arrhythmia | 0.75 µg/mL | [3] |

| Oral Dose | Dog | Coronary ligation-induced arrhythmia | 10 mg/kg | [3] |

| Safety | ||||

| Therapeutic Index (i.v.) | Rat | - | 19.6 | [2] |

| Therapeutic Index (p.o.) | Rat | - | 46.5 | [2] |

| Therapeutic Index (i.v.) | Dog | - | 5.0 | [2] |

| Therapeutic Index (p.o.) | Dog | - | 15.5 | [2] |

Clinical Development: An Unconcluded Narrative

While the preclinical data for this compound were robust and suggested a promising clinical candidate, publicly available information on its clinical development is scarce. A 1997 publication mentions that Bisaramil was "under clinical trials." However, a comprehensive search of clinical trial databases and published literature did not yield any specific results from Phase I, II, or III studies. The reasons for the apparent discontinuation of its clinical development are not publicly documented.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative protocols for key preclinical assays used in the evaluation of Bisaramil.

Aconitine-Induced Arrhythmia in Rats

This model is used to assess the efficacy of antiarrhythmic drugs against chemically-induced ventricular arrhythmias.

-

Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane, 1.2 g/kg, i.p.). A jugular vein is cannulated for drug infusion. ECG electrodes are placed to monitor cardiac activity.

-

Arrhythmia Induction: A continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min) is initiated.

-

Drug Administration: The test compound (this compound) or vehicle is administered intravenously or intraperitoneally at various doses prior to the aconitine infusion.

-

Endpoint Measurement: The primary endpoints are the dose of aconitine required to induce specific arrhythmic events (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the prevention of mortality.[5][6][7][8][9]

Ouabain-Induced Arrhythmia in Guinea Pigs

This model evaluates the effect of drugs on digitalis-induced arrhythmias.

-

Animal Preparation: Guinea pigs of either sex are anesthetized (e.g., with pentobarbitone sodium, 60 mg/kg, i.p.). The right jugular vein is cannulated for infusions. ECG is recorded.

-

Arrhythmia Induction: Ouabain solution (e.g., 80 µg/mL) is infused continuously at a constant rate (e.g., 100 µ g/min ).

-

Drug Administration: The test compound is administered intravenously prior to the ouabain infusion.

-

Endpoint Measurement: The amount of ouabain required to produce ventricular premature beats, ventricular fibrillation, and cardiac arrest is determined.[10][11][12][13]

Phorbol (B1677699) Myristate Acetate (B1210297) (PMA)-Induced Superoxide Generation in Neutrophils

This assay assesses the antioxidant or anti-inflammatory potential of a compound.

-

Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood using standard techniques such as dextran (B179266) sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

-

Assay Procedure:

-

Neutrophils are suspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

The cells are pre-incubated with the test compound (this compound) at various concentrations.

-

Superoxide production is stimulated by the addition of PMA.

-

The rate of superoxide generation is measured by the superoxide dismutase-inhibitable reduction of cytochrome c, monitored spectrophotometrically.[14][15][16][17][18]

-

Visualizing the Mechanisms of Action

To better understand the complex interactions of Bisaramil with cardiac and inflammatory pathways, the following diagrams illustrate its proposed mechanisms of action.

Caption: Bisaramil's dual action on the cardiac action potential.

Caption: Inhibition of PMA-induced superoxide generation by Bisaramil.

Conclusion

This compound represents a fascinating chapter in the history of antiarrhythmic drug discovery. Its unique dual mechanism of action, combining sodium and calcium channel blockade with ancillary properties such as free radical scavenging, positioned it as a highly promising therapeutic agent. The extensive preclinical data generated by Gedeon Richter Plc. robustly supported its antiarrhythmic potential and suggested a favorable safety profile.

However, the transition from a promising preclinical candidate to a clinically approved drug is a complex and often opaque process. The absence of publicly available clinical trial data for this compound leaves its ultimate fate in the developmental pipeline unclear. Despite this, the story of Bisaramil serves as a valuable case study for researchers and drug development professionals, highlighting the intricate science behind designing multi-target antiarrhythmic agents and the multifaceted challenges of bringing a new cardiovascular drug to market. The foundational research on Bisaramil continues to contribute to the broader understanding of cardiac electrophysiology and the pharmacology of antiarrhythmic drugs.

References

- 1. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of bisaramil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic effects of bisaramil in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic effects of bisaramil on triggered arrhythmias produced by intracoronary injection of digitalis and adrenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putrescine reverses aconitine-induced arrhythmia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

- 8. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]

- 10. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpp.com [ijpp.com]

- 12. revista.cardioportal.ro [revista.cardioportal.ro]

- 13. Prevention and reversal of ouabain-induced cardiotoxicity by naloxone in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor-mediated regulation of superoxide production in human neutrophils stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. notesdevoyage.com [notesdevoyage.com]

- 16. Phorbol myristate acetate induces neutrophil NADPH-oxidase activity by two separate signal transduction pathways: dependent or independent of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NAD(P)H oxidase activity in human neutrophils stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor-mediated regulation of superoxide production in human neutrophils stimulated by phorbol myristate acetate - PMC [pmc.ncbi.nlm.nih.gov]

Bisaramil Hydrochloride: An In-depth Technical Guide on its L-type Calcium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil hydrochloride is an antiarrhythmic agent demonstrating a complex mechanism of action that includes Class I (sodium channel blockade) and Class IV (calcium channel blockade) properties. Its calcium antagonistic effects are comparable to those of verapamil (B1683045), a well-established L-type calcium channel blocker. This technical guide provides a comprehensive overview of the calcium channel blocking activity of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining representative experimental protocols for its investigation. Due to the limited availability of specific quantitative data for Bisaramil in publicly accessible literature, data for the archetypal L-type calcium channel blocker, verapamil, is provided for comparative purposes.

Introduction to this compound and L-type Calcium Channels

Bisaramil is a diazabicyclononane derivative with potent antiarrhythmic properties. Its therapeutic effects are attributed to its ability to modulate cardiac ion channels, including a significant inhibitory action on L-type calcium channels.[1] L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are crucial for cardiac electrophysiology, playing a key role in the plateau phase of the cardiac action potential and in excitation-contraction coupling. Blockade of these channels by agents like Bisaramil can lead to a reduction in heart rate, decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction.

Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its calcium channel blocking activity by binding to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium ion conduction. While the precise binding site of Bisaramil has not been explicitly elucidated in the available literature, its functional similarity to verapamil suggests a likely interaction with the intracellular side of the channel.

The proposed mechanism of action involves:

-

State-Dependent Binding: Like other phenylalkylamine-like calcium channel blockers, Bisaramil is thought to exhibit state-dependent binding, with a higher affinity for open or inactivated channel conformations than for the resting state. This property contributes to its use-dependent effects, where the degree of blockade increases with heart rate.

-

Intracellular Access: It is hypothesized that Bisaramil, in its uncharged form, traverses the cell membrane and binds to its receptor site from the cytoplasmic side of the L-type calcium channel pore.

-

Inhibition of Calcium Influx: Upon binding, Bisaramil sterically and/or allosterically obstructs the channel pore, thereby inhibiting the influx of calcium ions into the cardiac myocyte during depolarization.

-

Electrophysiological Consequences: The reduction in calcium influx leads to a shortening of the action potential plateau, a decrease in the force of myocardial contraction, and a slowing of conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.

Signaling Pathway of L-type Calcium Channel Blockade by Bisaramil

Caption: Proposed mechanism of Bisaramil action on L-type calcium channels.

Quantitative Data on L-type Calcium Channel Blocking Activity

| Compound | Parameter | Value | Preparation | Reference |

| Verapamil | Kd | ~50 nM | Crude cardiac sarcolemmal membranes | [2] |

| Verapamil | IC50 (HERG block) | 143.0 nM | HERG K+ channels | [2] |

| (-)D-600 (Verapamil analog) | Kd | 1.5 ± 0.5 nM | Skeletal muscle transverse tubule membranes |

Note: The provided values for verapamil and its analog are for reference and may not be directly representative of Bisaramil's potency. Further research is required to determine the specific quantitative parameters for Bisaramil's interaction with L-type calcium channels.

Experimental Protocols

Detailed experimental protocols for specifically investigating the calcium channel blocking activity of Bisaramil are not published. However, the following sections describe standard methodologies that would be employed for such a study, based on established practices for characterizing calcium channel antagonists.

Electrophysiological Assessment: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function in real-time.

Objective: To measure the inhibitory effect of this compound on L-type calcium currents (ICa,L) in isolated cardiac myocytes.

Methodology:

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat).

-

Recording Setup: The isolated myocyte is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is pressed against the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -40 mV to inactivate sodium channels) and depolarizing voltage steps are applied to elicit ICa,L.

-

Data Acquisition: ICa,L is recorded in the absence (control) and presence of varying concentrations of this compound.

-

Analysis: The peak inward current at each concentration is measured and plotted to generate a concentration-response curve, from which the IC50 value can be determined. Use-dependency can be assessed by varying the frequency of the depolarizing pulses.

Caption: Workflow for electrophysiological assessment of Bisaramil.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and density of receptors for a particular drug.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Methodology:

-

Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from cardiac or skeletal muscle tissue.

-

Assay Setup: The membrane preparation is incubated with a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) of known specific activity.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Analysis: The concentration of Bisaramil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for Bisaramil is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay of Bisaramil.

Summary and Future Directions

This compound is a promising antiarrhythmic agent with a notable calcium channel blocking component to its mechanism of action, exhibiting effects analogous to verapamil. While qualitative evidence strongly supports its role as a Class IV antiarrhythmic, a significant gap exists in the literature regarding specific quantitative measures of its potency and affinity for L-type calcium channels. Future research should focus on conducting detailed electrophysiological and radioligand binding studies to precisely characterize the interaction of Bisaramil with L-type calcium channels. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding its potential clinical applications.

References

molecular formula and weight of Bisaramil hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Bisaramil hydrochloride is a potent antiarrhythmic agent with a dual mechanism of action, exhibiting properties of both Class I and Class IV antiarrhythmic drugs.[1] It functions as both a sodium and a calcium channel antagonist, making it a subject of interest in the study and treatment of cardiac arrhythmias.[2]

| Property | Data |

| Molecular Formula | C₁₇H₂₄Cl₂N₂O₂ |

| Molecular Weight | 359.29 g/mol |

| IUPAC Name | (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818) hydrochloride |

| CAS Number | 96480-44-3 |

| Synonyms | Bisaramil HCl, NK-1556, RGH-2957 |

Mechanism of Action and Signaling Pathways

This compound exerts its antiarrhythmic effects by modulating ion channels crucial for cardiac action potential. As a Class I agent, it blocks sodium channels, and as a Class IV agent, it antagonizes calcium channels.[1]

Cardiac Sodium Channel Signaling

Voltage-gated sodium channels (Nav) are responsible for the rapid depolarization phase of the cardiac action potential.[3] Bisaramil's blockade of these channels reduces the influx of sodium ions, thereby slowing the rate of depolarization and the conduction of the electrical impulse through the heart tissue. This is particularly effective in suppressing arrhythmias caused by reentry circuits.

Cardiac Calcium Channel Signaling

As a calcium channel antagonist, this compound inhibits the influx of calcium ions through L-type calcium channels.[1] This action primarily affects the plateau phase of the cardiac action potential and has a significant impact on sinoatrial (SA) and atrioventricular (AV) nodal tissues. The reduced calcium entry leads to a decrease in heart rate and contractility.

Experimental Protocols

This compound's efficacy has been demonstrated in various animal models of cardiac arrhythmia. The following are representative protocols for inducing and evaluating arrhythmias.

Chemically-Induced Arrhythmia Model (Canine)

This model is utilized to assess the efficacy of antiarrhythmic drugs against arrhythmias induced by chemical agents such as digitalis or adrenaline.

Objective: To induce ventricular arrhythmias in a canine model and evaluate the suppressive effects of this compound.

Materials:

-

Adult mongrel dogs of either sex.

-

Anesthetic agent (e.g., sodium pentobarbital).

-

Arrhythmogenic agent (e.g., ouabain, a digitalis glycoside).

-

This compound solution for intravenous administration.

-

ECG monitoring equipment.

-

Intravenous catheters.

Procedure:

-

Anesthetize the dog and establish intravenous access.

-

Monitor baseline ECG for a stable period.

-

Administer the arrhythmogenic agent (e.g., ouabain) intravenously at a dose known to induce stable ventricular arrhythmias.

-

Once a consistent arrhythmia is established and observed on the ECG for a specified period, administer this compound intravenously at varying doses (e.g., 0.3-1.5 mg/kg).[4]

-

Continuously monitor the ECG to observe the effects of this compound on the arrhythmia, noting any suppression or conversion to normal sinus rhythm.

-

Record the dose at which the arrhythmia is suppressed and the duration of the antiarrhythmic effect.

-

Collect blood samples to determine the plasma concentration of this compound corresponding to its antiarrhythmic effect. The antiarrhythmic plasma concentration (IC50) for digitalis-induced arrhythmias has been reported to be 0.11 µg/ml.[4]

Coronary Ligation-Induced Arrhythmia Model (Canine)

This model simulates arrhythmias resulting from myocardial ischemia and infarction.

Objective: To induce arrhythmias by coronary artery ligation in a canine model and assess the therapeutic potential of this compound.

Materials:

-

Adult mongrel dogs.

-

Surgical instruments for thoracotomy.

-

Anesthetic and ventilation equipment.

-

Suture material for coronary artery ligation.

-

This compound for intravenous or oral administration.

-

ECG and hemodynamic monitoring equipment.

Procedure:

-

Anesthetize and ventilate the dog.

-

Perform a left thoracotomy to expose the heart.

-

Ligate a major coronary artery (e.g., the left anterior descending artery) in two stages to induce a myocardial infarction and subsequent arrhythmias.

-

Monitor the ECG for the development of ventricular arrhythmias over a period of 24 hours.

-

Administer this compound either intravenously (e.g., 0.3-1.5 mg/kg)[4] or orally (e.g., 10 mg/kg)[4] after the establishment of stable arrhythmias.

-

Continuously record the ECG to evaluate the efficacy of the drug in suppressing the ischemia-induced arrhythmias.

-

Measure the IC50 from plasma samples; for 24-hour two-stage coronary ligation-induced arrhythmia, the IC50 has been reported as 0.75 µg/ml.[4]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the antiarrhythmic efficacy of this compound from preclinical studies.

| Parameter | Value | Experimental Model | Reference |

| Effective IV Dose | 0.1 - 2 mg/kg | Various chemically and ligation-induced arrhythmia models in dogs and rats. | [5] |

| Effective Oral Dose | 5 - 20 mg/kg | Ligation-induced arrhythmia models in dogs. | [5] |

| IC50 (Digitalis-induced arrhythmia) | 0.11 µg/ml | Canine model. | [4] |

| IC50 (Adrenaline-induced arrhythmia) | 0.81 µg/ml | Canine model. | [4] |

| IC50 (24h Coronary ligation-induced arrhythmia) | 0.75 µg/ml | Canine model. | [4] |

Experimental Workflow Visualization

The general workflow for evaluating a novel antiarrhythmic agent like this compound in a preclinical setting is outlined below.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The cardiac sodium channel: gating function and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Roles and Regulation of Voltage-gated Calcium Channels in Arrhythmias [innovationsincrm.com]

Bisaramil Hydrochloride: A Technical Guide to a Diazabicyclononane Derivative with Antiarrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil (B1667430) hydrochloride is a novel diazabicyclononane derivative with significant potential as an antiarrhythmic agent. Classified as a Class I and Class IV antiarrhythmic, its primary mechanism of action involves the blockade of both sodium (Na+) and calcium (Ca2+) channels. This dual-channel blockade, coupled with local anesthetic properties and an intriguing capability to inhibit free radical generation, positions Bisaramil as a compound of interest for cardiovascular research and drug development. This technical guide provides a comprehensive overview of the core pharmacology of Bisaramil hydrochloride, including its mechanism of action, electrophysiological effects, pharmacokinetic profile, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development.

Chemical and Physical Properties

This compound, also known as RGH-2957 or NK-1556, is a synthetic diazabicyclononane derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818) hydrochloride |

| Synonyms | RGH-2957, NK-1556 |

| CAS Number | 96480-44-3 |

| Molecular Formula | C17H24Cl2N2O2 |

| Molecular Weight | 359.29 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-faceted mechanism of action, primarily targeting key ion channels involved in the cardiac action potential.

Sodium Channel Blockade (Class I Antiarrhythmic Action)

Bisaramil is a potent blocker of cardiac Na+ channels, a characteristic of Class I antiarrhythmic agents. This blockade is concentration-dependent and exhibits use-dependent properties, meaning its efficacy increases with heart rate. By blocking Na+ channels, Bisaramil reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Studies have shown that Bisaramil is more potent than lidocaine (B1675312) in producing a tonic block of cardiac Na+ channels.[2] Furthermore, it induces a marked frequency-dependent block of heart channels, which may contribute to its antiarrhythmic efficacy with potentially reduced central nervous system toxicity compared to other agents like lidocaine.[2]

Calcium Channel Blockade (Class IV Antiarrhythmic Action)

Inhibition of Free Radical Generation

A unique aspect of Bisaramil's pharmacological profile is its ability to inhibit the generation of free radicals.[3] This antioxidant property may provide a cardioprotective effect, independent of its antiarrhythmic actions, particularly in the context of ischemia-reperfusion injury where free radical damage is a significant contributor to tissue damage.

The signaling pathway for Bisaramil's mechanism of action is visualized below:

Caption: Mechanism of action of this compound.

Electrophysiological Effects

The dual blockade of Na+ and Ca2+ channels by this compound results in significant and complex effects on the electrophysiology of the heart.

Effects on Action Potential Parameters

In isolated cardiac preparations, Bisaramil has been shown to:

-

Decrease the maximum rate of rise (Vmax) of the action potential: This is a direct consequence of Na+ channel blockade.

-

Prolong the effective refractory period (ERP): By prolonging the ERP in both atrial and ventricular tissue, Bisaramil reduces the ability of the myocardium to respond to premature stimuli, a key mechanism in preventing re-entrant arrhythmias.

-

Lengthen atrioventricular (AV) conduction time: This effect, mediated by both Na+ and Ca2+ channel blockade, slows the transmission of electrical impulses from the atria to the ventricles.

-

Variable effects on Action Potential Duration (APD): The effect of Bisaramil on APD appears to be tissue-dependent. In guinea-pig papillary muscles and rabbit atrial muscles, it did not significantly change APD, while in canine Purkinje fibers, it shortened the APD at 50% and 90% of repolarization.

The following table summarizes key electrophysiological effects observed in preclinical studies.

| Parameter | Species/Tissue | Effect | Concentration/Dose |

| Spontaneous Beating Rate | Guinea-pig right auricle | Decrease | 2-20 µM |

| Force of Contraction | Guinea-pig right auricle | Decrease | 2-20 µM |

| Atrial Conduction Time | Guinea-pig auricle | Prolongation | 2-20 µM |

| Ventricular Conduction Time | Guinea-pig ventricle | Prolongation | 2-20 µM |

| Atrial Effective Refractory Period | Guinea-pig auricle | Prolongation | 2-20 µM |

| Ventricular Effective Refractory Period | Guinea-pig ventricle | Prolongation | 2-20 µM |

| AV Conduction Time | Isolated rabbit heart | Lengthening | Concentration-dependent |

| Atrial & Ventricular ERP | Anesthetized dogs | Lengthening | 0.5 mg/kg i.v. |

| AV Conduction Time | Anesthetized dogs | Lengthening | 0.5 mg/kg i.v. |

| Vmax of Action Potential | Guinea-pig papillary muscles | Use-dependent decrease | ≥ 10⁻⁶ M |

| Action Potential Duration | Canine Purkinje fibers | Shortening | 10⁻⁶ M |

Pharmacokinetic Profile

Pharmacokinetic studies in humans have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value (in humans) |

| Administration | Oral and Intravenous |

| Half-life (t1/2) | 8.6 ± 1.8 h (i.v.), 9.0 ± 4.1 h (oral) |

| Total Plasma Clearance | 70 ± 13.1 L/h |

| Volume of Distribution (Vd) | 864 ± 204 L |

| Oral Bioavailability | 56 ± 20% |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound, based on methodologies described in the scientific literature.

Isolated Heart Preparation (Langendorff)

This protocol is designed to assess the direct effects of Bisaramil on cardiac electrophysiology and contractility in an ex vivo setting.

Caption: Workflow for isolated heart perfusion studies.

Detailed Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rabbit or guinea pig) according to approved institutional protocols.

-

Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

-

Langendorff Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.

-

Perfusion: Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.

-

Instrumentation: Place electrodes on the epicardial surface to record an electrocardiogram (ECG). Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP).

-

Equilibration: Allow the heart to stabilize for a period of 20-30 minutes.

-

Baseline Recordings: Record baseline ECG, LVDP, and heart rate.

-

Drug Administration: Introduce this compound into the perfusate at increasing concentrations.

-

Data Acquisition: Continuously record all parameters throughout the experiment.

-

Data Analysis: Analyze the recorded data to determine the effects of Bisaramil on heart rate, conduction intervals (PR, QRS, QT), and myocardial contractility.

Patch-Clamp Electrophysiology

This protocol is used to investigate the effects of Bisaramil on specific ion channels in isolated cardiomyocytes.

Detailed Methodology:

-

Cell Isolation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig) using enzymatic digestion.

-

Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ionic currents.

-

Solutions: Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ion current of interest (e.g., Na+ current or Ca2+ current).

-

Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the desired ionic currents.

-

Drug Application: Apply this compound to the bath solution at various concentrations.

-

Data Acquisition and Analysis: Record the changes in current amplitude and kinetics in the presence of the drug to determine the IC50 and mechanism of channel block (e.g., tonic vs. use-dependent).

In Vivo Anesthetized Animal Model

This protocol assesses the antiarrhythmic efficacy and hemodynamic effects of Bisaramil in a whole-animal model.

Detailed Methodology:

-

Animal Preparation: Anesthetize a larger animal model (e.g., dog) and instrument for hemodynamic and electrophysiological monitoring (ECG, blood pressure, etc.).

-

Arrhythmia Induction: Induce arrhythmias using various methods such as coronary artery ligation, programmed electrical stimulation, or administration of arrhythmogenic agents (e.g., ouabain, aconitine).

-

Drug Administration: Administer this compound intravenously or orally.

-

Monitoring: Continuously monitor ECG and hemodynamic parameters to assess the efficacy of Bisaramil in suppressing arrhythmias and its effects on cardiovascular function.

-

Data Analysis: Analyze the data to determine the effective dose for arrhythmia suppression and to evaluate any potential adverse effects.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from general methods for the synthesis of related diazabicyclononane derivatives and other hydrochloride salts. The synthesis would likely involve the esterification of the diazabicyclononane core with 4-chlorobenzoic acid, followed by hydrochloride salt formation.

A generalized workflow for the synthesis is proposed below:

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Directions

This compound is a promising antiarrhythmic agent with a unique pharmacological profile characterized by dual Na+ and Ca2+ channel blockade and antioxidant properties. The preclinical data suggest that it could be effective in treating a variety of arrhythmias with a potentially favorable safety profile. Further research is warranted to fully elucidate its clinical potential. Key areas for future investigation include:

-

Clinical Trials: Rigorous clinical trials are needed to establish the safety and efficacy of Bisaramil in patients with various types of arrhythmias.

-

Cardioprotective Effects: Further studies are required to explore the clinical significance of its free radical scavenging properties and potential for cardioprotection in ischemic heart disease.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of analogues could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. The detailed information on its mechanism of action, electrophysiological effects, and experimental protocols should facilitate the design of future studies aimed at advancing this promising compound through the drug development pipeline.

References

- 1. Electrophysiological properties of a new antiarrhythmic agent, bisaramil on guinea-pig, rabbit and canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bisaramil, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

Bisaramil Hydrochloride: A Technical Overview of Oral Bioavailability and Therapeutic Index

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil (B1667430) hydrochloride is a novel antiarrhythmic agent that has demonstrated efficacy in preclinical and clinical studies. As a compound with significant therapeutic potential, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its continued development and potential clinical application. This technical guide provides an in-depth analysis of the oral bioavailability and therapeutic index of Bisaramil hydrochloride, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and therapeutic index parameters for this compound based on available data.

Table 1: Oral Bioavailability and Pharmacokinetic Parameters in Humans

| Parameter | Value | Species | Administration |

| Oral Bioavailability | 56 ± 20% | Human | Oral |

| Elimination Half-life (t½) | 9.0 ± 4.1 hours | Human | Oral |

| Elimination Half-life (t½) | 8.6 ± 1.8 hours | Human | Intravenous |

| Total Plasma Clearance | 70 ± 13.1 L/h | Human | Intravenous |

| Volume of Distribution (Vd) | 864 ± 204 L | Human | Intravenous |

Data sourced from a clinical trial involving healthy volunteers.[1]

Table 2: Therapeutic Index and Efficacy Data

| Parameter | Value | Species | Administration |

| Therapeutic Index | 46.5 | Rat | Oral |

| Therapeutic Index | 19.6 | Rat | Intravenous |

| Therapeutic Index | 15.5 | Dog | Oral |

| Therapeutic Index | 5.0 | Dog | Intravenous |

| Effective Dose (ED50) | ~0.2 mg/kg | Rat | Intravenous (for increasing fibrillation threshold) |

| Effective Oral Dose Range | 5-20 mg/kg | Rat | Oral (for antiarrhythmic activity) |

| Effective Oral Dose | 10 mg/kg | Dog | Oral (for suppression of coronary ligation-induced arrhythmia) |

Therapeutic index is a calculated value. Specific LD50 and oral ED50 values were not explicitly available in the reviewed literature. The provided ED50 is for a specific antiarrhythmic effect.[1]

Experimental Protocols

Determination of Oral Bioavailability in Humans

The oral bioavailability of this compound was determined in a single-dose, crossover clinical trial involving healthy human volunteers.

Study Design:

-

Participants: Healthy adult volunteers.

-

Design: A randomized, two-period, two-sequence crossover design.

-

Treatment Arms:

-

Oral administration of a single 100 mg dose of this compound.

-

Intravenous administration of a single 35 mg dose of this compound.

-

-

Washout Period: A sufficient washout period was implemented between the two treatment periods to ensure complete elimination of the drug from the subjects' systems.

Methodology:

-

Drug Administration: Subjects received either the oral or intravenous dose of this compound.

-

Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration.

-

Plasma Separation: Plasma was separated from the whole blood samples via centrifugation.

-

Drug Concentration Analysis: The concentration of this compound in the plasma samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data were used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and intravenous administration.

-

Bioavailability Calculation: The absolute oral bioavailability (F) was calculated using the following formula:

F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Determination of Therapeutic Index in Animal Models

The therapeutic index of this compound was established in preclinical studies using rat and dog models.

Study Design:

-

Animal Models: Rats and dogs were used to assess both the efficacy and toxicity of this compound.

-

Administration Routes: Both oral (p.o.) and intravenous (i.v.) routes of administration were evaluated.

Methodology for Efficacy (Antiarrhythmic Activity):

-

Induction of Arrhythmias: Various experimental models were used to induce cardiac arrhythmias in the animals. These included chemically induced arrhythmias (e.g., using chloroform, aconitine, adrenaline, or ouabain) and arrhythmias induced by coronary ligation.[1]

-

Drug Administration: this compound was administered at varying doses to different groups of animals.

-

Determination of Effective Dose (ED50): The dose of this compound that produced a therapeutic effect (e.g., suppression of arrhythmia, increase in fibrillation threshold) in 50% of the animals was determined. For instance, the intravenous ED50 for increasing the fibrillation threshold in the right auricle and ventricle of rats was found to be approximately 0.2 mg/kg.[1]

Methodology for Toxicity (Lethal Dose):

-

Dose-Ranging Studies: Increasing doses of this compound were administered to different groups of animals to determine the dose that resulted in mortality.

-

Determination of Lethal Dose (LD50): The dose of this compound that was lethal to 50% of the animals was determined.

Calculation of Therapeutic Index: The therapeutic index (TI) was calculated as the ratio of the lethal dose (LD50) to the effective dose (ED50):

TI = LD50 / ED50

Mechanism of Action and Signaling Pathways

This compound is classified as a mixed Class I and Class IV antiarrhythmic agent according to the Vaughan Williams classification. This dual mechanism of action contributes to its therapeutic efficacy.

-

Class I Activity: As a Class I agent, Bisaramil blocks voltage-gated sodium channels in the cardiac myocytes. This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

-

Class IV Activity: As a Class IV agent, Bisaramil blocks L-type calcium channels. This effect is most pronounced in the sinoatrial (SA) and atrioventricular (AV) nodes, where it slows the heart rate and prolongs AV conduction. This calcium channel blocking activity is similar to that of verapamil.

The following diagrams illustrate the mechanism of action and the experimental workflow for determining oral bioavailability.

Conclusion

This compound exhibits favorable oral bioavailability in humans, suggesting its potential for convenient oral administration. The therapeutic index, as determined in preclinical animal models, indicates a reasonable safety margin. Its dual mechanism of action as both a sodium and calcium channel blocker provides a strong basis for its antiarrhythmic effects. Further research and clinical trials are warranted to fully elucidate the clinical utility and safety profile of this compound in the management of cardiac arrhythmias. This technical guide provides a foundational understanding of these key parameters for professionals in the field of drug development.

References

An In-depth Technical Guide on the Free Radical Scavenging Properties of Bisaramil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known free radical scavenging properties of bisaramil (B1667430) hydrochloride. While primarily recognized as a class I and class IV antiarrhythmic agent with membrane-stabilizing and calcium-antagonistic effects, research has indicated an additional, independent cardioprotective mechanism involving the inhibition of free radical generation[1][2]. This document synthesizes the available data, details relevant experimental protocols, and visualizes the underlying processes to support further research and development in this area.

Core Mechanism of Action: Superoxide (B77818) Radical Scavenging

The primary evidence for the antioxidant properties of bisaramil hydrochloride stems from a study investigating its effect on free radical generation in isolated polymorph neutrophil granulocytes (PMNs)[1]. The study revealed that bisaramil exerts a concentration-dependent inhibitory effect on superoxide radical generation stimulated by phorbol-myristate-acetate (PMA)[1]. This action suggests a direct scavenging activity or an interference with the cellular mechanisms of radical production.

This inhibitory effect on free radical generation is significant as it points to a potential cardioprotective effect that is independent of its antiarrhythmic properties[1]. Such a mechanism could be particularly relevant in conditions like reperfusion injury, where a burst of free radical production causes significant tissue damage[1].

Quantitative Data Summary

The following table summarizes the quantitative findings from the key study on this compound's effect on PMA-stimulated free radical generation in isolated PMNs[1]. It is important to note that while a concentration-dependent inhibitory effect was established, specific percentage inhibition values or an IC50 value are not available in the cited literature.

| Compound | Concentrations Tested (µg/mL) | Observed Effect on Superoxide Generation | Time Lag for Radical Production | Reference |

| This compound | 10, 25, 50, 75, 100 | Concentration-dependent inhibition of PMA-stimulated free radical generation | Prolonged in a concentration-dependent manner | [1] |

| Propafenone | 10, 25, 50, 75, 100 | Similar inhibitory activity to bisaramil, but no clear concentration dependency | Not specified | [1] |

| Mexiletine | 10, 25, 50, 75, 100 | Similar inhibitory activity to bisaramil, but no clear concentration dependency | Not specified | [1] |

| Diltiazem | 10, 25, 50, 75, 100 | Similar inhibitory activity to bisaramil, but no clear concentration dependency | Not specified | [1] |

Experimental Protocols

This section details the methodology used to determine the superoxide radical scavenging properties of this compound, as well as standard protocols for other common antioxidant assays for which no specific data on bisaramil is currently available.

This protocol is based on the methodology described in the study by Paróczai et al. (1997)[1].

Objective: To measure the effect of bisaramil on superoxide radical generation by phorbol-myristate-acetate (PMA)-stimulated polymorph neutrophil granulocytes (PMNs).

Methodology:

-

Isolation of PMNs: PMNs were isolated from healthy beagle dogs. While the specific isolation technique is not detailed in the abstract, density gradient centrifugation is a standard method for this purpose[1].

-

Stimulation of Superoxide Generation: Superoxide radical generation in the isolated PMNs was induced by the addition of phorbol-myristate-acetate (PMA)[1].

-

Treatment: The stimulated PMNs were treated with this compound at various concentrations (10, 25, 50, 75, and 100 µg/mL)[1].

-

Measurement: The stimulated free radical generation capacity of the PMNs and the time lag necessary for the initiation of free radical production were measured[1]. The specific detection method (e.g., cytochrome c reduction assay, lucigenin-enhanced chemiluminescence) is not specified in the abstract.

-

Analysis: The inhibitory effect of bisaramil was determined by comparing the free radical generation in treated samples to untreated controls.

This is a standard protocol for a widely used antioxidant assay[3][4][5].

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at ~517 nm[3][6].

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm[3].

-

Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent.

-

Reaction: Add a small volume of each sample dilution to a larger volume of the DPPH solution. A control containing only the solvent instead of the sample is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes)[6].

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentration.

This is a standard protocol for another common antioxidant assay[7][8].

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at ~734 nm is proportional to the antioxidant concentration[8][9].

Methodology:

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to allow for radical generation[8].

-

Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compound.

-

Reaction: Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

This protocol is based on the Fenton reaction-induced degradation of a detector molecule[10][11].

Principle: The highly reactive hydroxyl radical is generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals then degrade a detector molecule (e.g., deoxyribose). An antioxidant compound will compete with the detector molecule for the hydroxyl radicals, thereby preventing its degradation[10].

Methodology:

-

Reagent Preparation: Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and the detector molecule (e.g., deoxyribose) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Reaction Mixture: In a test tube, mix the buffer, FeCl₃, EDTA, H₂O₂, the detector molecule, and various concentrations of the test sample.

-

Initiation: Initiate the reaction by adding ascorbic acid.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA). Then, add thiobarbituric acid (TBA) and heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen from the reaction of TBA with deoxyribose degradation products.

-

Measurement: After cooling, measure the absorbance of the solution at ~532 nm.

-

Calculation: The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.

Conclusion and Future Directions

The available evidence indicates that this compound possesses free radical scavenging properties, specifically against superoxide radicals generated by PMNs[1]. This activity is concentration-dependent and represents a potential cardioprotective mechanism distinct from its established antiarrhythmic functions[1].

However, the characterization of bisaramil's antioxidant profile is currently limited. To fully understand its potential in mitigating oxidative stress, further research is warranted. Future studies should aim to:

-

Quantify the superoxide scavenging activity to determine an IC50 value.

-

Evaluate the antioxidant activity of bisaramil using a broader range of standard assays, including DPPH, ABTS, and hydroxyl radical scavenging assays.

-

Investigate the in vivo antioxidant effects of bisaramil in relevant models of cardiovascular disease where oxidative stress plays a key pathological role.

A more complete understanding of these properties will provide a stronger basis for the clinical application of bisaramil, potentially expanding its therapeutic indications to include the treatment of conditions associated with oxidative damage.

References

- 1. Bisaramil and antiarrhythmics as inhibitors of free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations to characterize a new antiarrhythmic drug bisaramil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]